5-Hydroxy-1,3,3-trimethylindolin-2-one
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Overview
Description
5-Hydroxy-1,3,3-trimethylindolin-2-one is a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a powdery solid with a melting point of 216-218°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including those used for anesthesia recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3,3-trimethylindolin-2-one involves several steps :
Starting Materials: The synthesis begins with the reaction of p-methoxy-N-methyl-N-(α-bromo-isobutyryl)aniline with anhydrous benzene.
Reaction Conditions: The mixture is stirred and heated under reflux conditions, followed by the addition of anhydrous aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,3,3-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroxy and amino derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Hydroxy-1,3,3-trimethylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3,3-trimethylindolin-2-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its therapeutic applications . The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Indole: A basic structure similar to 5-Hydroxy-1,3,3-trimethylindolin-2-one but lacks the hydroxyl and trimethyl groups.
5-Hydroxyindole: Similar but without the trimethyl substitution.
1,3,3-Trimethylindolin-2-one: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-1,3,3-trimethylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-6-7(13)4-5-9(8)12(3)10(11)14/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJGKDFHKWIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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